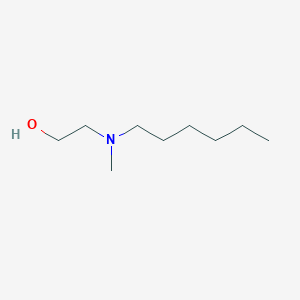
N-Hexyl-N-methylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-N-methylethanolamine is a chemical compound with the molecular formula C9H21NO. It is an alkanolamine, which means it contains both an amine group and a hydroxyl group. This compound is known for its flammable, corrosive, and colorless viscous liquid properties. It is used in various chemical synthesis processes due to its dual functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hexyl-N-methylethanolamine can be synthesized through the reaction of hexylamine with ethylene oxide. The reaction typically occurs in an aqueous solution, where hexylamine reacts with ethylene oxide to form the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, hexylamine, and ethylene oxide, are reacted in the presence of a catalyst to enhance the reaction rate. The product is then purified through fractional distillation to obtain high yields of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-N-methylethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-Hexyl-N-methylethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used as a solvent in the processing of natural gas and other industrial applications.
Mecanismo De Acción
The mechanism of action of N-Hexyl-N-methylethanolamine involves its interaction with molecular targets through its amine and hydroxyl functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and ionic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylethanolamine: An alkanolamine with a shorter alkyl chain.
N-Benzyl-N-methylethanolamine: Contains a benzyl group instead of a hexyl group.
Dimethylethanolamine: Contains two methyl groups instead of a hexyl group.
Uniqueness
N-Hexyl-N-methylethanolamine is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications that require these unique characteristics.
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
2-[hexyl(methyl)amino]ethanol |
InChI |
InChI=1S/C9H21NO/c1-3-4-5-6-7-10(2)8-9-11/h11H,3-9H2,1-2H3 |
Clave InChI |
ZCMDQLIBAYWMDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















